1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of solvents like methanol and tert-butyl methyl ether, and reagents such as sodium hydroxide and hydrogen chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and methoxyphenyl groups
Common reagents and conditions used in these reactions include methanol, sodium hydroxide, and hydrogen chloride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.
Scientific Research Applications
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Used in the synthesis of various bioactive molecules.
Pyrrolidine-2,5-diones: Explored for their anticancer and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in drug development and other areas.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) |
InChI Key |
RGTVWKKHWZDFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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